N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c28-23(18-9-11-21(12-10-18)32(29,30)27-13-3-4-14-27)26-24-25-22(16-31-24)20-8-7-17-5-1-2-6-19(17)15-20/h1-2,5-12,15-16H,3-4,13-14H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWCZRNBXUSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(Naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described using its IUPAC name and structural formula. The molecular structure includes a naphthalene moiety, a thiazole ring, and a pyrrolidine sulfonamide group, which contribute to its biological properties.
Chemical Formula: C₁₈H₁₈N₄O₂S
Molecular Weight: 358.43 g/mol
SMILES Notation: CN(C)C(=O)NC@H
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
- Anticancer Activity:
- Antimicrobial Properties:
Antimalarial Activity
A series of studies have evaluated the antimalarial efficacy of related compounds. For instance, certain derivatives exhibited IC50 values ranging from 0.94 μM to 3.46 μM against P. falciparum strains . This highlights the potential for developing new antimalarial agents based on the thiazole scaffold.
Anticancer Activity
The compound's anticancer effects were assessed using various human cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (skin cancer) | < 10 |
| This compound | Jurkat (leukemia) | < 5 |
These results indicate significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial potential was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation Against Malaria:
- Cytotoxicity Studies:
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One study indicated that a related compound, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, demonstrated significant anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg and a protection index (PI) of 9.2 against seizures induced by pentylenetetrazole (PTZ) .
Summary of Anticonvulsant Studies
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | 18.4 | 170.2 | 9.2 |
Antibacterial Activity
The compound exhibits promising antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In structure-activity relationship (SAR) studies, modifications to the thiazole ring were shown to enhance antibacterial efficacy. Compounds containing thiazole and related structures have been tested against several resistant strains, demonstrating minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Summary of Antibacterial Efficacy Studies
| Compound | Target Pathogen | MIC (µg/mL) | Reference Antibiotic |
|---|---|---|---|
| This compound | MRSA | < 10 | Linezolid |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that compounds with similar structural features exhibited cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Summary of Anticancer Studies
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 10 | >10 |
| MCF7 | 15 | >8 |
| HT1080 | 12 | >9 |
Case Studies
Case Study on Anticonvulsant Efficacy : A study evaluated the anticonvulsant activity of several thiazole derivatives, including the compound . The results indicated that it provided significant protection in animal models against induced seizures, suggesting its potential as a therapeutic agent for epilepsy .
Case Study on Antibacterial Efficacy : Another investigation focused on the antibacterial activity of thiazole derivatives against multidrug-resistant strains. The compound demonstrated significant efficacy with MIC values lower than those of traditional antibiotics like linezolid, indicating its potential as a new antibacterial agent .
Case Study on Cytotoxic Effects : In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its anticancer potential .
Q & A
Q. What are the standard synthetic routes for N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of a naphthalene-thiazole intermediate with a pyrrolidine-sulfonyl benzamide precursor. Key steps include:
- Substitution reactions to introduce the sulfonyl group onto the benzamide core .
- Thiazole ring formation via cyclization of thiourea derivatives or Hantzsch thiazole synthesis .
- Amide bond formation using coupling reagents like EDC/HOBt . Optimization involves monitoring via thin-layer chromatography (TLC) and adjusting parameters like temperature (60–120°C), solvent polarity (e.g., DMF or THF), and pH to maximize yield (typically 40–70%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies substituent positions (e.g., naphthalene protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >98% purity with retention times matched to standards .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ~520–550 Da) .
- Elemental Analysis : Validates C, H, N, S composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC50 variability in anticancer assays) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hr), or serum content .
- Compound stability : Hydrolysis of the sulfonamide group in aqueous media (monitored via LC-MS) .
- Off-target effects : Use selectivity profiling (e.g., kinase panel screening) to identify non-specific interactions . Recommendation : Standardize protocols using guidelines like NIH/NCATS and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What methodologies are recommended for studying its target-binding interactions in disease pathways?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to targets like tyrosine kinases .
- Molecular Docking : Predicts binding modes using software (AutoDock Vina) and crystallographic data (PDB IDs: e.g., 3POZ for sulfonamide-enzyme interactions) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding . Example : In a kinase inhibition study, SPR revealed a KD of 12 nM for EGFR, while ITC showed entropy-driven binding due to hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
